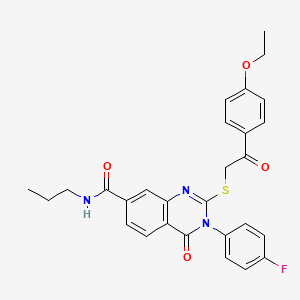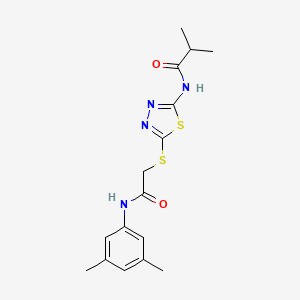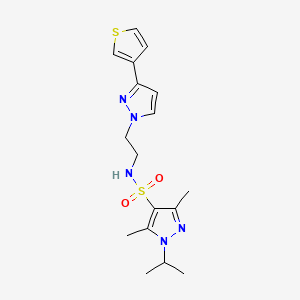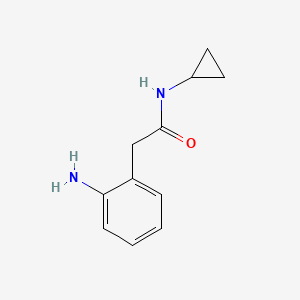![molecular formula C20H20N2O4 B2924816 2-amino-4-(2-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 371207-99-7](/img/structure/B2924816.png)
2-amino-4-(2-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives are very important heterocyclic compounds with a wide range of interesting biological activities . They have a huge potential in drug discovery and have inspired a wide array of synthetic work .
Synthesis Analysis
Several strategies toward the synthesis of 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure form have been described . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Molecular Structure Analysis
The molecular structure of these compounds is based on a core structure of 2-amino-4H-pyran-3-carbonitrile . Because of their orthogonal functional groups, these compounds can be considered as key intermediates for subsequent transformations .Chemical Reactions Analysis
The reaction of racemic 2-amino-4H-pyrans with N-bromosuccinimide (NBS), in dichloromethane, at room temperature, is a very quick, regio, stereoselective, and high yielding process .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are largely determined by their molecular structure and the specific functional groups they contain .Scientific Research Applications
Photovoltaic Properties and Organic–Inorganic Photodiode Fabrication
The derivatives of 4H-pyrano[3,2-c]quinoline, which share a core structure with the specified compound, have been studied for their photovoltaic properties. Films of these derivatives are deposited using the thermal evaporation technique, demonstrating potential in photodiode applications due to their rectification behavior and photovoltaic properties under both dark and illuminated conditions. This suggests that the chemical structure of interest may hold potential in the development of new materials for photovoltaic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties for Electronic Applications
The structural and optical properties of similar 4H-pyranoquinoline derivatives have been analyzed, revealing polycrystalline nanocrystallites dispersed in an amorphous matrix upon thermal deposition. These properties are crucial for understanding how modifications to the pyranoquinoline core structure, including variations similar to 2-amino-4-(2-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile, can affect material performance in electronic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Research into pyranopyrazole derivatives, which are structurally related, has demonstrated significant corrosion inhibition efficiency for mild steel in acidic solutions. This highlights the potential application of the specified compound in corrosion protection, suggesting that its structural features might contribute to effective corrosion inhibition mechanisms (Yadav, Gope, Kumari, & Yadav, 2016).
Electrocatalytic Multicomponent Synthesis
An electrocatalytic multicomponent chain transformation involving derivatives similar to the compound has been employed to obtain 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. This process, conducted under neutral conditions, underscores the compound's relevance in facilitating multicomponent synthesis, potentially offering a pathway to a variety of organic compounds with diverse applications (Vafajoo, Veisi, Maghsoodlou, & Ahmadian, 2014).
Antibacterial and Antioxidant Properties
The synthesis and application of pyrano[3,2-b]pyran derivatives, leveraging a multicomponent reaction including aromatic aldehydes, demonstrate significant antibacterial and antioxidant properties. This suggests that variations in the pyrano[3,2-b]pyran core structure, akin to the compound of interest, could be explored for their potential in medicinal chemistry, particularly in developing new antimicrobial and antioxidant agents (Memar, Khazdooz, Zarei, & Abbaspourrad, 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-amino-4-(2-butoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-4-9-24-15-8-6-5-7-13(15)17-14(11-21)19(22)26-16-10-12(2)25-20(23)18(16)17/h5-8,10,17H,3-4,9,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAZZCGNSKFQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2924735.png)
![8-(3-chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2924738.png)



![2-Chloro-N-[2-[1-[3-(2-methoxyphenyl)butanoyl]piperidin-4-yl]ethyl]acetamide](/img/structure/B2924742.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2924745.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2924749.png)



![4-[2-(2-Fluorophenoxy)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2924756.png)